4-(2-Azidoethyl)benzamide
Description
4-(2-Azidoethyl)benzamide is a benzamide derivative characterized by a para-substituted azidoethyl group on the benzamide scaffold. For example, substituted benzamides are typically synthesized via condensation of 4-aminobenzoic acid with acyl chlorides in the presence of a base (e.g., Na₂CO₃) in tetrahydrofuran (THF), followed by recrystallization from ethanol . The azidoethyl group introduces unique reactivity due to the presence of the azide (-N₃) moiety, which is widely utilized in click chemistry for bioconjugation or polymer synthesis.
Properties
CAS No. |
90513-11-4 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(2-azidoethyl)benzamide |
InChI |
InChI=1S/C9H10N4O/c10-9(14)8-3-1-7(2-4-8)5-6-12-13-11/h1-4H,5-6H2,(H2,10,14) |
InChI Key |
YTRQIUQNJDTSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Screening: Antifungal or antibacterial assays, as performed for LMM5 , could reveal novel applications for this compound.
- Structural Studies: X-ray crystallography or DFT calculations, as applied to 4-(Dimethylamino)benzohydrazide , would elucidate its hydrogen-bonding behavior and stability.
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